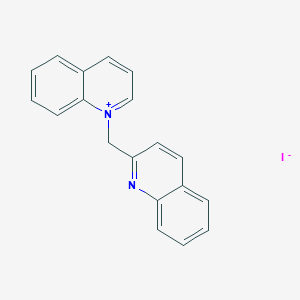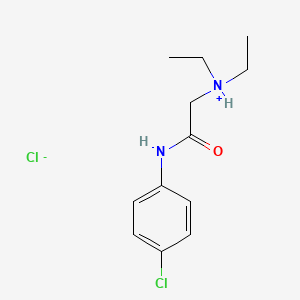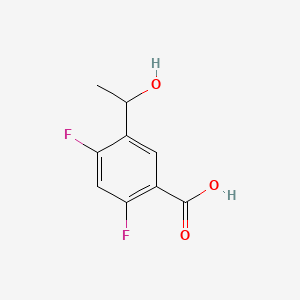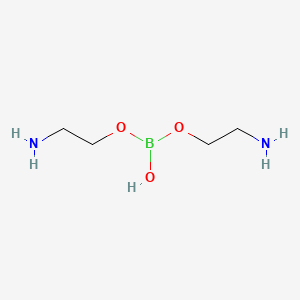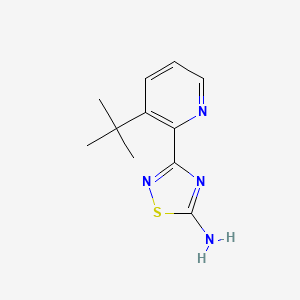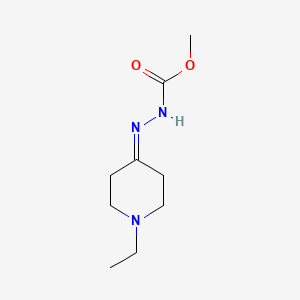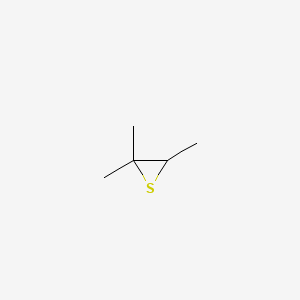
Trimethylthiirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylthiirane can be synthesized through several methods. One common approach involves the reaction of trimethylsulfonium iodide with a strong base such as sodium hydride. The reaction proceeds as follows:
(CH3)3S+I−+NaH→(CH3)3S−+NaI+H2
The resulting trimethylsulfonium ylide then undergoes intramolecular cyclization to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of more scalable and efficient methods. One such method includes the reaction of trimethylsulfonium salts with alkyl halides under controlled conditions to yield the desired thiirane compound. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trimethylthiirane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and sulfides. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted thiiranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Substituted thiiranes with various functional groups.
Scientific Research Applications
Trimethylthiirane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylthiirane involves its interaction with various molecular targets. The sulfur atom in the thiirane ring can act as a nucleophile, participating in reactions with electrophilic species. This reactivity allows this compound to form covalent bonds with other molecules, leading to its diverse chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Thiirane: The parent compound of trimethylthiirane, with a three-membered ring containing one sulfur atom and two carbon atoms.
Ethylene sulfide: Another thiirane derivative with different substituents on the carbon atoms.
Propylene sulfide: A thiirane with a propyl group attached to the ring.
Uniqueness of this compound
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiirane derivatives. Its trimethyl substitution enhances its stability and influences its reactivity in various chemical reactions.
Properties
CAS No. |
53971-47-4 |
|---|---|
Molecular Formula |
C5H10S |
Molecular Weight |
102.20 g/mol |
IUPAC Name |
2,2,3-trimethylthiirane |
InChI |
InChI=1S/C5H10S/c1-4-5(2,3)6-4/h4H,1-3H3 |
InChI Key |
TWNJQGQIVBDVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(S1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


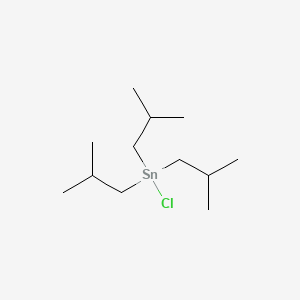
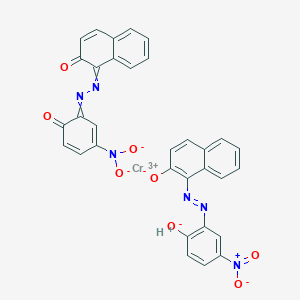
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
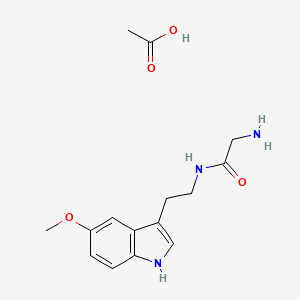
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
